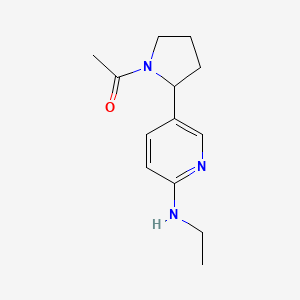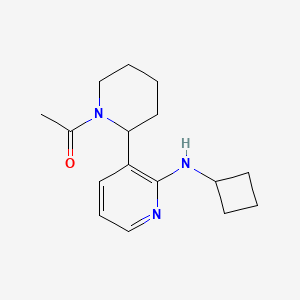
Methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. A common route might include the reaction of 6,7-dimethoxy-4-oxoquinoline with methyl propanoate in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
Methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate may have various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For instance, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways involved might be related to cell signaling or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
6,7-Dimethoxyquinoline: A closely related derivative with similar chemical properties.
4-Oxoquinoline: Another related compound with potential biological activities.
Uniqueness
Methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C15H17NO5 |
|---|---|
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
methyl 2-(6,7-dimethoxy-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C15H17NO5/c1-9(15(18)21-4)16-6-5-12(17)10-7-13(19-2)14(20-3)8-11(10)16/h5-9H,1-4H3 |
Clé InChI |
FHAPHCUNMNQSRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC)N1C=CC(=O)C2=CC(=C(C=C21)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


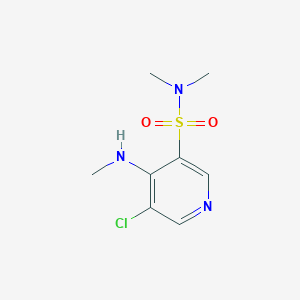
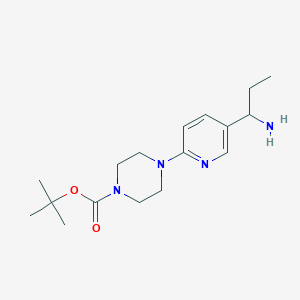

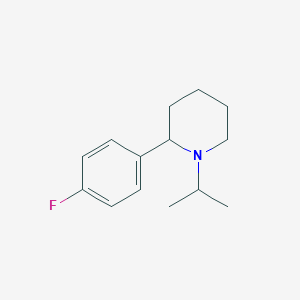


![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11805874.png)
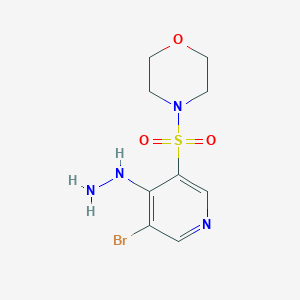
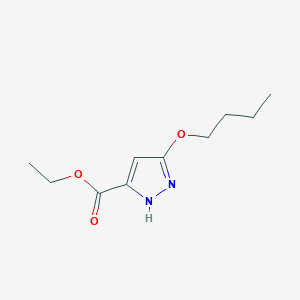
![Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate](/img/structure/B11805890.png)

![3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11805902.png)
